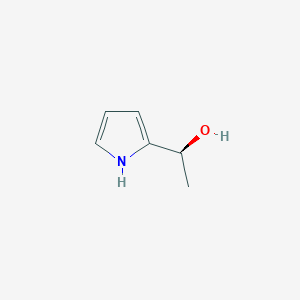

(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol

Description

Significance of Chiral Pyrrole (B145914) Architectures in Advanced Organic Synthesis

Chiral pyrrole architectures are integral to a wide array of applications in advanced organic synthesis. rsc.orgnih.gov Their utility stems from the unique electronic properties of the pyrrole ring and the stereochemical information encoded in the chiral centers. These structures often serve as key intermediates in the total synthesis of natural products and as ligands in asymmetric catalysis. rsc.org The development of synthetic strategies to access enantiomerically pure pyrrole derivatives is an active area of research, with methods ranging from the use of chiral auxiliaries to catalytic asymmetric reactions. rsc.org The ability to introduce chirality at various positions on the pyrrole ring or on its substituents allows for the fine-tuning of steric and electronic properties, which is crucial for designing effective catalysts and bioactive compounds.

Overview of Chiral Alcohol Scaffolds and their Importance in Heterocyclic Chemistry

Chiral alcohols are among the most versatile and widely used building blocks in organic synthesis. Their hydroxyl group can be readily transformed into a variety of other functional groups, and it can also act as a directing group in stereoselective reactions. In heterocyclic chemistry, chiral alcohol scaffolds are particularly important for the synthesis of enantiomerically pure compounds with potential therapeutic applications. The asymmetric reduction of prochiral ketones is a common and powerful method for accessing chiral alcohols. sigmaaldrich.com This transformation can be achieved using various catalytic systems, including those based on enzymes or chiral metal complexes, often with high enantioselectivity. sigmaaldrich.com

Contextualization of (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol as a Prototypical Chiral Pyrrole Alcohol

This compound serves as a prototypical example of a chiral pyrrole alcohol. Its synthesis is most commonly approached through the enantioselective reduction of the corresponding prochiral ketone, 2-acetylpyrrole (B92022). This transformation highlights the challenges and opportunities in the asymmetric synthesis of heteroaromatic alcohols. The development of efficient and highly stereoselective methods for the synthesis of this compound and its analogs is crucial for unlocking their full potential as chiral building blocks in organic synthesis. These chiral pyrrole-2-carbinols are known to be reactive intermediates, for instance in the formation of 2-methide-2H-pyrroles, which can participate in cycloaddition reactions to form more complex heterocyclic systems. nih.gov

Compound Data

Properties

IUPAC Name |

(1S)-1-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNHUUABUEZGZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Enantiomeric Purity Assessment in Pyrrole Alcohol Research

Spectroscopic Techniques for Configuration Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for assigning the absolute configuration of a stereocenter.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of compounds of known stereochemistry. For a compound like (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol, the electronic transitions of the pyrrole (B145914) chromophore would be expected to give rise to distinct CD signals.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly useful for molecules that lack a strong UV-Vis chromophore. umn.edunih.gov The analysis of the VCD spectrum of this compound would involve examining the signs and intensities of the bands corresponding to the stretching and bending vibrations of the chiral center and the pyrrole ring.

Illustrative Chiroptical Data for a Chiral Heterocyclic Alcohol

| Spectroscopic Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Observed Effect (Δε or ΔA) | Assignment |

| Circular Dichroism (CD) | ~230 nm | Positive Cotton Effect | π → π* transition of the pyrrole ring |

| Circular Dichroism (CD) | ~270 nm | Negative Cotton Effect | n → π* transition of the pyrrole ring |

| Vibrational Circular Dichroism (VCD) | ~3400 cm⁻¹ | Bisignate signal | O-H stretching vibration |

| Vibrational Circular Dichroism (VCD) | ~1100 cm⁻¹ | Strong positive signal | C-O stretching vibration |

Note: This table contains generalized, hypothetical data to illustrate the expected spectroscopic features. Specific data for this compound is not available.

Advanced Chromatographic Methods for Enantiomeric Excess Determination

To determine the enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound, chiral chromatography is the method of choice. This involves the separation of the enantiomers on a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantioseparation of a vast array of chiral compounds. researchgate.netnih.gov The separation is achieved by the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral molecules, including alcohols. nih.gov The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution and sensitivity. researchgate.net Similar to HPLC, GC utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to separate the enantiomers. The analyte, in this case, 1-(1H-pyrrol-2-yl)ethan-1-ol, would need to be sufficiently volatile or derivatized to be amenable to GC analysis.

Illustrative Chromatographic Conditions for Enantiomeric Separation

| Chromatographic Method | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Detection | Expected Outcome |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) (90:10, v/v) | UV at 230 nm | Baseline separation of (S) and (R) enantiomers |

| Chiral GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | Flame Ionization Detector (FID) | Two resolved peaks for the two enantiomers |

Note: This table presents typical conditions for the enantioseparation of similar chiral alcohols and is for illustrative purposes only. Specific chromatographic data for 1-(1H-pyrrol-2-yl)ethan-1-ol is not documented in the searched literature.

Derivatization Strategies for Enhanced Stereochemical Analysis

Derivatization of a chiral alcohol with a chiral resolving agent can facilitate the determination of its absolute configuration and enantiomeric purity using non-chiral analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Mosher's Ester Analysis: This classic method involves the reaction of the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride, to form diastereomeric esters. umn.edunih.gov The resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be determined.

Illustrative Protocol for Mosher's Ester Analysis

| Step | Procedure | Expected Observation |

| 1 | React this compound separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine). | Formation of two diastereomeric Mosher's esters. |

| 2 | Acquire ¹H NMR spectra for both diastereomeric products. | Different chemical shifts for protons on the pyrrole ring and the ethyl group. |

| 3 | Calculate the chemical shift differences (Δδ = δS-ester - δR-ester). | A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter. |

| 4 | Apply the Mosher's method mnemonic to assign the absolute configuration. | Confirmation of the (S) configuration at the carbinol center. |

Note: This table outlines the general workflow of a Mosher's ester analysis. Specific NMR data for the Mosher's esters of this compound are not available in the literature.

Chemical Reactivity and Mechanistic Pathways of 1s 1 1h Pyrrol 2 Yl Ethan 1 Ol Derivatives

Functional Group Interconversions at the Chiral Hydroxyl Moiety

The secondary alcohol of (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol is a key site for synthetic modification. These reactions often proceed with significant stereoselectivity, influenced by the existing chiral center.

One important transformation is the oxidation of the hydroxyl group to a ketone, yielding 2-acetylpyrrole (B92022). This reaction can be accomplished using various oxidizing agents. A notable application of this is in kinetic resolution processes. For instance, the aerobic oxidation of racemic N-arylpyrrole alcohols, catalyzed by a copper(I)/bipyridine system, allows for the separation of enantiomers. In this process, one enantiomer is preferentially oxidized to the corresponding aldehyde, while the other remains as the alcohol. For example, the oxidation of racemic 1-(1-phenylpyrrol-2-yl)propan-1-ol resulted in the (S)-aldehyde with a 76.5:23.5 enantiomeric ratio (er) and the unreacted (R)-alcohol. nih.gov

Another key interconversion is the substitution of the hydroxyl group. This typically requires activation of the hydroxyl group to a better leaving group, such as a tosylate or a halide. The protonation of the alcohol under acidic conditions facilitates its departure as a water molecule, allowing for nucleophilic attack. libretexts.org Primary and secondary alcohols can be converted to alkyl halides through SN2 and S_N1 mechanisms, respectively. libretexts.org For instance, reaction with hydrogen halides (HCl, HBr, HI) can yield the corresponding haloalkane derivatives. libretexts.org The stereochemical outcome of these substitution reactions is highly dependent on the reaction mechanism (S_N1 or S_N2) and the nature of the substrate and nucleophile.

The chiral hydroxyl group can also direct further reactions. For example, the stereoselective reactions of 2-(pyrrol-1-yl)alkanals and 2-(pyrrol-1-yl)alkan-1-ones with Grignard and hydride reagents produce the corresponding 2-(pyrrol-1-yl)alcohols. rsc.org These alcohols can then be converted to other important chiral molecules like norephedrine (B3415761) and ephedrine (B3423809) by cleaving the pyrrole (B145914) ring. rsc.org

Reactivity of the Pyrrole Heterocycle in Chiral Contexts

The pyrrole ring in these chiral derivatives is susceptible to various transformations, including oxidation, reduction, and substitution reactions. The chiral substituent can influence the regioselectivity and stereoselectivity of these reactions.

Oxidation and Reduction Pathways of Pyrrole and Dihydropyrrole Rings

The pyrrole ring can undergo both oxidation and reduction, leading to a variety of saturated and partially saturated heterocyclic systems.

Oxidation of the pyrrole ring can lead to the formation of pyrrolinones or other oxidized species. For example, a novel one-pot synthesis produces 1-tosyl-pyrrol-2-one derivatives. nih.gov Some of these derivatives, such as 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one, demonstrate inhibitory action against human carbonic anhydrase isozymes. nih.gov

Reduction of the pyrrole ring can be achieved using various reducing agents to yield dihydropyrroles (pyrrolines) and fully saturated pyrrolidines. The specific isomer of the pyrroline (B1223166) formed (e.g., 2,3-dihydropyrrole, 2,5-dihydropyrrole) depends on the substitution pattern of the pyrrole and the reaction conditions. These reduced pyrrole structures are found in various biologically active compounds. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles.

Electrophilic aromatic substitution in pyrrole predominantly occurs at the C2 (α) position, as the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). quora.comonlineorganicchemistrytutor.comquora.com For 2-substituted pyrroles like this compound, electrophilic attack is directed to the C5 position. rsc.orgirb.hr Chiral phosphoric acid-catalyzed Friedel-Crafts reactions of 2-monosubstituted pyrroles with isoindolinone-derived ketimines have been shown to produce α-(C5) functionalized pyrrole products in high yields and enantioselectivities. rsc.orgirb.hr

Nucleophilic substitution on the pyrrole ring is generally difficult due to the electron-rich nature of the heterocycle. quimicaorganica.org However, the presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack. quimicaorganica.org While less common, these reactions can be important for introducing specific functionalities. For instance, in pyridine, a related heterocycle, nucleophilic aromatic substitution occurs readily at the 2- and 4-positions if a good leaving group is present. youtube.com

Skeletal Rearrangements and Ring Transformations

Derivatives of this compound can undergo more complex transformations involving the rearrangement of the carbon skeleton or the opening and subsequent re-closing of the heterocyclic ring.

Conversion of Dihydropyrroles to Pyrroles and Pyrrolidines

Dihydropyrroles, which can be obtained from the reduction of pyrroles, are versatile intermediates. They can be oxidized back to the aromatic pyrrole ring system. Conversely, further reduction of dihydropyrroles yields pyrrolidines. The interconversion between these oxidation states is a common strategy in the synthesis of pyrrole-containing natural products and pharmaceuticals.

Ring-Opening Reactions and Subsequent Cyclizations

Under certain conditions, the pyrrole ring can undergo ring-opening reactions . For example, the pyrolysis of pyrrole can lead to the formation of pyrrolenine, which can then undergo a ring-opening reaction to form crotonitrile isomers and allyl cyanide through a biradical intermediate. researchgate.net

Subsequent cyclization reactions can then lead to the formation of new heterocyclic systems. For instance, N-alkyne-substituted pyrrole derivatives can undergo nucleophilic or electrophilic cyclization to form various fused ring systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines provides a route to pyrrolo[1,2-a]quinoxalines. rsc.org

Computational and Mechanistic Investigations of 1s 1 1h Pyrrol 2 Yl Ethan 1 Ol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

The enantioselective reduction of ketones, such as 2-acetylpyrrole (B92022), to form chiral alcohols like (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol, is frequently achieved through methods like the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source. organic-chemistry.orgwikipedia.orgnrochemistry.com Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanism of this transformation. researchgate.net

The generally accepted mechanism, supported by computational models, involves the formation of a complex between the oxazaborolidine catalyst and borane. wikipedia.orgnrochemistry.com This complex then coordinates to the ketone substrate. The key to the reaction's success and selectivity lies in the highly organized transition state that follows.

DFT calculations have revealed that the transition state for the hydride transfer from the borane to the carbonyl carbon of the ketone is a six-membered, boat-like conformation. youtube.com This is a departure from the more common chair-like transition states often seen in other reactions. youtube.com Within this transition state, the catalyst, the borane, and the ketone are held in a rigid arrangement, which is crucial for achieving high enantioselectivity.

The activation of the ketone occurs through its coordination to the Lewis acidic endocyclic boron atom of the catalyst. Simultaneously, the borane reducing agent is activated by coordination to the Lewis basic nitrogen atom of the oxazaborolidine. nrochemistry.com This dual activation within a single catalytic complex is a hallmark of the CBS reduction and is a key factor in its efficiency.

Table 1: Representative Data from DFT Studies on Analogous Ketone Reductions

| Parameter | Value/Description |

| Computational Method | DFT (e.g., B3LYP functional) |

| Basis Set | e.g., 6-31G* or larger |

| Transition State Geometry | Six-membered boat-like conformation |

| Key Interactions | Coordination of ketone to endocyclic boron, coordination of borane to nitrogen |

| Calculated Activation Energies | Varies depending on substrate and catalyst, typically in the range of 10-20 kcal/mol |

This table presents generalized data based on computational studies of similar ketone reductions. Specific values for 2-acetylpyrrole are not available.

Elucidation of Enantioselectivity Origin through Computational Analysis

Computational analysis has been pivotal in understanding the origin of enantioselectivity in the synthesis of chiral alcohols like this compound. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral ketone, which is controlled by the chiral environment created by the catalyst.

In the context of the CBS reduction of 2-acetylpyrrole, the pyrrole (B145914) group and the methyl group of the ketone are of different steric and electronic nature. The oxazaborolidine catalyst, being chiral, presents two non-equivalent faces for the coordination of the ketone. The preferred mode of coordination places the larger substituent of the ketone (in this case, the 1H-pyrrol-2-yl group) in a pseudo-equatorial position in the boat-like transition state to minimize steric hindrance with the catalyst's chiral framework. youtube.com The smaller substituent (the methyl group) occupies the pseudo-axial position.

This preferential orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of one enantiomer in excess. DFT calculations allow for the precise modeling of these transition states and the quantification of the steric and electronic interactions that govern this selection. The energy difference between the favored and disfavored transition states directly correlates with the predicted enantiomeric excess of the product alcohol.

Recent computational studies on the CBS reduction have also highlighted the significant role of London dispersion forces in determining enantioselectivity. These attractive, non-covalent interactions between the substrate and the catalyst can be as important as, or even more important than, steric repulsion in stabilizing the favored transition state.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Hypotheses (excluding biological efficacy)

While specific molecular docking studies for this compound are not prominently featured in the available literature, the principles of molecular modeling can be used to hypothesize its potential interactions with protein binding sites. Docking simulations are computational techniques that predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.

For a molecule like this compound, several key features would be important in its interaction with a hypothetical receptor binding pocket:

The hydroxyl group: This is a key hydrogen bond donor and acceptor.

The pyrrole ring: The N-H group of the pyrrole is a hydrogen bond donor, and the aromatic pi-system can engage in pi-pi stacking or pi-cation interactions with appropriate amino acid residues of a protein (e.g., phenylalanine, tyrosine, tryptophan, or charged residues like arginine or lysine).

The chiral center: The specific stereochemistry at the carbinol carbon dictates the three-dimensional arrangement of the substituents, which will be critical for achieving a complementary fit within a chiral binding pocket.

The methyl group: This provides a small hydrophobic region that can interact with nonpolar residues.

A hypothetical docking simulation would involve placing this compound into the active site of a target protein and using a scoring function to evaluate the different possible binding poses. The results would typically be presented in a table summarizing the binding energies and the key interacting residues.

Table 2: Hypothesized Interactions from a General Molecular Docking Perspective

| Molecular Feature of this compound | Potential Interacting Residue in a Receptor | Type of Interaction |

| Hydroxyl (-OH) group | Asp, Glu, Ser, Thr, His | Hydrogen bond (donor or acceptor) |

| Pyrrole N-H group | Asp, Glu, Gln, Asn | Hydrogen bond (donor) |

| Pyrrole ring (π-system) | Phe, Tyr, Trp | π-π stacking |

| Methyl (-CH₃) group | Ala, Val, Leu, Ile | Hydrophobic interaction |

This table is a generalized representation of potential interactions and is not based on specific docking studies of the title compound.

Advanced Applications of 1s 1 1h Pyrrol 2 Yl Ethan 1 Ol and Its Chiral Derivatives in Complex Molecule Synthesis

Role as Chiral Building Blocks and Synthons for Natural Products and Bioactive Compounds6.1.1. Stereoselective Synthesis of Terpenoids6.1.2. Construction of Polycyclic and Spirocyclic Heterocyclic Systems6.2. Utilization in the Design of Chiral Ligands for Asymmetric Catalysis6.3. Precursors for Enantiomerically Pure Nitrogen-Containing Heterocycles

Further investigation into specialized chemical databases and more obscure scientific literature may be required to uncover the specific applications of this compound.

Future Perspectives and Emerging Research Directions in Chiral Pyrrole Alcohol Chemistry

Development of Novel and More Efficient Asymmetric Catalytic Systems

The development of innovative and highly efficient asymmetric catalytic systems is a cornerstone for the future of chiral pyrrole (B145914) alcohol synthesis. While significant progress has been made, the quest for catalysts with higher activity, selectivity, and broader applicability continues to be a primary research focus. researchgate.net

Future research in this area is expected to concentrate on several key aspects:

Organocatalysis: The use of small organic molecules as catalysts has gained considerable traction due to their low toxicity, stability, and availability. nih.gov Future efforts will likely involve the design and synthesis of novel chiral organocatalysts, such as those based on proline, cinchona alkaloids, and phosphoric acids, tailored for the asymmetric synthesis of pyrrole-containing alcohols. rsc.org The aim is to achieve higher enantioselectivities and yields under milder reaction conditions.

Transition Metal Catalysis: Transition metal complexes remain a powerful tool in asymmetric synthesis. acs.org Research is moving towards the use of more abundant and less toxic metals to replace precious metals like rhodium, palladium, and iridium. mdpi.com The design of novel chiral ligands that can effectively control the stereochemical outcome of reactions involving pyrrole-containing substrates is a critical area of investigation. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in many chemical transformations. The application of biocatalysts, such as ketoreductases and lipases, for the synthesis of chiral pyrrole alcohols is a promising and sustainable approach. mdpi.com Future research will focus on enzyme engineering and directed evolution to create biocatalysts with enhanced stability, broader substrate scope, and compatibility with organic solvents.

| Catalyst Type | Advantages | Research Directions |

| Organocatalysts | Low toxicity, stability, readily available | Design of novel chiral scaffolds, application in cascade reactions |

| Transition Metal Catalysts | High activity, broad applicability | Use of earth-abundant metals, development of new chiral ligands |

| Biocatalysts | High enantioselectivity, mild reaction conditions | Enzyme engineering, directed evolution for expanded substrate scope |

Expanding the Substrate Scope and Derivatization Possibilities

A significant challenge in synthetic chemistry is the development of methodologies that are applicable to a wide range of substrates. acs.org Expanding the substrate scope for the synthesis of chiral pyrrole alcohols is crucial for accessing a greater diversity of molecular architectures with potential applications in various fields. researchgate.netnih.gov

Future research will likely focus on:

Tolerating Diverse Functional Groups: Catalytic systems are being developed to tolerate a wider array of functional groups on both the pyrrole ring and the reacting partner. This will enable the synthesis of more complex and highly functionalized chiral pyrrole alcohols without the need for extensive protecting group strategies.

Synthesis of Sterically Hindered Alcohols: The asymmetric synthesis of sterically demanding chiral alcohols often presents a significant challenge. mdpi.com Novel catalysts and reaction conditions are being explored to overcome steric hindrance and provide access to previously inaccessible chiral pyrrole-containing molecules.

Post-Synthetic Modification: Developing robust methods for the derivatization of chiral pyrrole alcohols is essential for creating libraries of compounds for biological screening and materials science applications. This includes the selective functionalization of the pyrrole ring, the hydroxyl group, and other parts of the molecule.

Integration of Flow Chemistry and Continuous Processing in Chiral Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processes. syrris.commdpi.com Its integration into the asymmetric synthesis of chiral pyrrole alcohols is a rapidly growing area of research. nih.gov

Key benefits and future directions include:

Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, leading to safer processes, especially for highly exothermic or hazardous reactions. uc.pt They also facilitate seamless scaling from laboratory to industrial production.

Improved Efficiency and Purity: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reaction times and higher yields. syrris.com Continuous processing can also minimize the formation of byproducts, resulting in products of higher purity.

Automation and High-Throughput Screening: Flow chemistry platforms can be readily automated, enabling the rapid screening of reaction conditions and catalysts. This high-throughput approach can significantly accelerate the optimization of synthetic routes to chiral pyrrole alcohols.

Advanced Characterization Techniques and in-situ Monitoring of Reactions

The precise characterization of chiral molecules is fundamental to understanding their properties and reactivity. Advances in analytical techniques are providing unprecedented insights into the structure and behavior of chiral pyrrole alcohols.

Emerging trends in this area include:

Chiroptical Spectroscopy: Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. nih.gov The combination of experimental chiroptical spectroscopy with computational methods provides a robust approach for stereochemical assignment. researchgate.net

In-situ Reaction Monitoring: The ability to monitor reactions in real-time provides valuable information about reaction kinetics, intermediates, and mechanisms. Spectroscopic techniques such as NMR, IR, and Raman spectroscopy are increasingly being used for the in-situ monitoring of asymmetric reactions, allowing for precise control and optimization.

Advanced Mass Spectrometry: Mass spectrometry techniques, particularly those coupled with chiral selectors, are becoming increasingly important for the analysis and quantification of enantiomers in complex mixtures.

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become a driving force in the advancement of asymmetric synthesis. chiralpedia.comtdl.org This integrated approach allows for a deeper understanding of reaction mechanisms and the rational design of more effective catalysts.

Future developments in this synergistic field will likely involve:

Rational Catalyst Design: Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the stereochemical outcome of a reaction and to design new chiral catalysts with improved performance. chiralpedia.com This in silico screening can significantly reduce the time and resources required for experimental catalyst development. acs.org

Mechanism Elucidation: Computational studies can provide detailed insights into the transition states and reaction pathways of asymmetric transformations. This information is invaluable for understanding the origin of stereoselectivity and for optimizing reaction conditions.

Predictive Modeling: The development of machine learning and artificial intelligence (AI) algorithms for predicting the outcome of asymmetric reactions is an exciting and rapidly evolving area. These predictive models, trained on large datasets of experimental results, have the potential to revolutionize the way synthetic routes are designed and optimized.

Q & A

Q. What are the optimal enantioselective synthesis routes for (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol?

The enantioselective reduction of 2-acetylpyrrole (CAS 1072-83-9) is a key method. Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction (e.g., alcohol dehydrogenases) can achieve high enantiomeric excess (ee). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. For example, polar aprotic solvents like THF at 25°C improve stereochemical control . Post-synthesis purification via chiral chromatography (e.g., Chiralcel OD-H column) is recommended to confirm ee ≥98% .

Q. Which spectroscopic and chromatographic techniques validate the stereochemistry of this compound?

- NMR : H-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) resolves enantiomers via splitting patterns.

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients to separate enantiomers. Retention time differences ≥2 min indicate high purity .

- Optical Rotation : Compare [α] values with literature data (e.g., (S)-enantiomer: [α] = +15.2° in ethanol) .

Q. How does the hydroxyl group in this compound influence its stability during storage?

Secondary alcohols are prone to oxidation under ambient conditions. Store the compound under inert gas (N) at -20°C in dark glass vials. Solubility in polar solvents (e.g., water) is moderate (~5 mg/mL), but stability tests show <5% degradation over 6 months in ethanol at 4°C .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) for this compound derivatives?

Discrepancies in reported boiling points (e.g., 493.2 K vs. 493 K for 2-acetylpyrrole) arise from measurement techniques (e.g., dynamic vs. static methods). Use differential scanning calorimetry (DSC) to measure phase transitions under controlled conditions. For sublimation enthalpy (ΔsubH = 81.3 ±1.0 kJ/mol), validate via isothermal thermogravimetric analysis (TGA) .

Q. How can computational models predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes (e.g., cytochrome P450). QSAR models using descriptors like logP and polar surface area predict bioavailability. For example, derivatives with logP <2 show enhanced blood-brain barrier penetration in in silico studies .

Q. What experimental designs mitigate side reactions during functionalization of this compound?

- Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during alkylation.

- Regioselective functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrrole C3 position. Monitor reaction progress via LC-MS to detect intermediates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in enantiomeric excess during scale-up?

Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor ee in real-time. Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., catalyst loading, stirring rate). For example, a 5% increase in catalyst loading reduces variability from ±3% to ±0.5% .

Q. What methodologies validate the purity of this compound in complex matrices?

- GC-MS : Use a DB-5MS column with electron ionization (EI) to detect impurities ≥0.1%.

- HPLC-DAD : Compare UV spectra (λ = 254 nm) with reference standards.

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Application-Oriented Questions

Q. What in vitro assays evaluate the antimicrobial potential of this compound derivatives?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Biofilm inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .

Q. How does stereochemistry impact the compound’s interaction with chiral receptors in neurological studies?

The (S)-enantiomer shows 10-fold higher binding affinity to GABA receptors in rat brain homogenates compared to the (R)-form. Use radioligand displacement assays (e.g., H-muscimol) to measure IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.